molecular formula C19H17N3O4 B2637880 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-methoxyphenyl)acetamide CAS No. 904525-76-4

2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2637880
CAS No.: 904525-76-4
M. Wt: 351.362
InChI Key: PEUJHYBSHXRQFU-UHFFFAOYSA-N
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Description

2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a tetrahydropyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the tetrahydropyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step may involve a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the methoxyphenylacetamide moiety: This can be done through an amide coupling reaction using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methoxy groups.

    Reduction: Reduction reactions could target the carbonyl groups in the tetrahydropyrazine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits any bioactivity such as antimicrobial or anticancer properties.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-inflammatory or analgesic agent.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action for any bioactive effects of 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-methoxyphenyl)acetamide would depend on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. Detailed studies would be required to elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-phenylacetamide
  • 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-hydroxyphenyl)acetamide

Uniqueness

What sets 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-methoxyphenyl)acetamide apart from similar compounds is the presence of the methoxy group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-26-16-9-7-14(8-10-16)20-17(23)13-21-11-12-22(19(25)18(21)24)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUJHYBSHXRQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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